1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine
Übersicht
Beschreibung
“1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . The synthetic route for these compounds starts with an intermediate, which is coupled with 3-ethoxycarbonylphenyl-boronic acid or 4-ethoxycarbonylphenyl-boronic acid through a Suzuki reaction . This intermediate is then coupled with 2,5-difluorobenzyl through a Miyaura borylation reaction and a Suzuki reaction in sequence .Molecular Structure Analysis
The structure of the synthesized pyrazolo[3,4-b]pyridine derivatives was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include a Suzuki reaction and a Miyaura borylation reaction . These reactions are used to couple the initial intermediate with 3-ethoxycarbonylphenyl-boronic acid or 4-ethoxycarbonylphenyl-boronic acid, and then with 2,5-difluorobenzyl .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Pyridines
Fluoropyridines are of great interest due to their interesting and unusual physical, chemical, and biological properties . The presence of strong electron-withdrawing substituents in the aromatic ring reduces their basicity and reactivity compared to their chlorinated and brominated analogues . The synthesis of fluoropyridines remains a challenging problem, and “1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” could potentially be used in the synthesis of these compounds .
Local Radiotherapy of Cancer
Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer are presented . “1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” could potentially be used in the development of these therapeutic agents .
Biological Active Compounds
Fluoropyridines are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . “1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” could potentially be used in the development of these biologically active compounds .
Agricultural Products
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . “1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” could potentially be used in the development of these agricultural products .
Pharmaceutical Drugs
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . “1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” could potentially be used in the development of these pharmaceutical drugs .
Preparation of Vericiguat
“1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” is a key intermediate for the preparation of vericiguat . Vericiguat is a medication used in the treatment of heart failure .
Wirkmechanismus
Target of Action
The primary target of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine is the soluble guanylate cyclase (sGC), a key enzyme in various cell types including the smooth muscle cells of blood vessels . The sGC is activated by the endogenous ligand nitrous oxide (NO) .
Mode of Action
1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine interacts with its target, the sGC, in a unique way. It stimulates sGC and cyclic guanosine monophosphate (cGMP) production independent of NO . Additionally, it enhances the effects of NO by stabilizing the NO-sGC binding .
Biochemical Pathways
The activation of sGC leads to the synthesis of the intracellular second messenger, cGMP . This molecule mediates various physiological and tissue-protective effects including peripheral, coronary, and pulmonary vasorelaxation, inhibition of smooth muscle proliferation, as well as leukocyte recruitment and platelet function .
Pharmacokinetics
The related compound vericiguat is taken orally once daily with food, and its dose is doubled approximately every two weeks to a target maintenance dose according to tolerability .
Result of Action
The result of the action of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine is the stimulation of cGMP production, which mediates various physiological and tissue-protective effects . This can lead to vasorelaxation and inhibition of smooth muscle proliferation, among other effects .
Zukünftige Richtungen
The future directions for “1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” and related compounds could involve further exploration of their potential as TRK inhibitors for cancer treatment . Additionally, the development of new synthesis processes and the discovery of potent bioactive agents in pharmaceuticals and agrochemicals are potential areas of future research .
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-iodopyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FIN3/c14-11-6-2-1-4-9(11)8-18-13-10(12(15)17-18)5-3-7-16-13/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXVRHDLHZVBCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725578 | |
Record name | 1-[(2-Fluorophenyl)methyl]-3-iodo-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1313738-72-5 | |
Record name | 1-[(2-Fluorophenyl)methyl]-3-iodo-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.